molecular formula C16H29N3O4 B1670751 Diprotin B CAS No. 90614-49-6

Diprotin B

Cat. No. B1670751
CAS RN: 90614-49-6
M. Wt: 327.42 g/mol
InChI Key: NHXZRXLFOBFMDM-AVGNSLFASA-N
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Description

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .


Synthesis Analysis

Diprotin B was produced by reciprocal shaking culture of the strain BMF673-RFI for 2 days at 27°C in a medium containing 1% glucose, 1% glycerol, 1% potato starch, 0.5% Polypepton, 0.5% meat extract, 0.5% NaCl, 0.32% CaCO3 and 0.05% silicon oil KM-70 . Inhibitors in 56 liters of culture filtrate were adsorbed on activated charcoal and eluted with 90% aqueous methanol adjusted to pH 2 with 6 N HCl .


Molecular Structure Analysis

The molecular formula of Diprotin B is C16H29N3O4 . Its molecular weight is 327.42 . The structure of Diprotin B contains a total of 52 bond(s) There are 23 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .


Physical And Chemical Properties Analysis

Diprotin B is a white to off-white solid . Its molecular weight is 327.42 and its molecular formula is C16H29N3O4 .

Scientific Research Applications

Diabetes Research

  • Summary of the Application : Diprotin B, also known as Val-Pro-Leu, is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release . This makes it a potential therapeutic agent for diabetes.
  • Methods of Application : The inhibitory activity of Diprotin B against DPP-IV is measured using reversed-phase high performance liquid chromatography (HPLC) analysis .
  • Results : The IC50 value of Diprotin B, which is a measure of its inhibitory potency, is found to be 15.8 μM .

Neurovascular Protection in Ischemic Cerebral Stroke

  • Summary of the Application : Diprotin B’s analog, Diprotin A, has been found to exert neurovascular protection in ischemic cerebral stroke . Although not directly related to Diprotin B, this suggests potential neuroprotective applications for DPP-IV inhibitors.
  • Methods of Application : The cerebral ischemia model was established by photothrombotic ischemia, followed by intraperitoneal injection with Diprotin A .
  • Results : Mice injected with Diprotin A exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Drosophila Glucose Level Regulation

  • Summary of the Application : Diprotin A, a DPP4 inhibitor, effectively reduces glucose levels in Drosophila hemolymph .
  • Methods of Application : The effect of Diprotin A on glucose levels is tested in Drosophila .
  • Results : The study presents evidence that Diprotin A effectively reduces glucose levels in Drosophila hemolymph .

Preparation of DPP-IV Inhibitory Peptides

  • Summary of the Application : Diprotin B is used in the strategic preparation of DPP-IV inhibitory peptides from Val-Pro-Xaa and Ile-Pro-Xaa peptide mixtures .
  • Methods of Application : The peptides are isolated by reversed-phase high performance liquid chromatography (HPLC) analysis and measured for hDPP-IV inhibitory activity .
  • Results : The IC50 and Ki values of the peptides were analyzed to understand the reason for the potent inhibitory activity of these tripeptides .

Stabilization of Peptide Hormones in Human Blood Specimens

  • Summary of the Application : Diprotin B’s analog, Diprotin A, has been found to stabilize peptide hormones in human blood specimens .
  • Methods of Application : The stability of the peptide hormones is tested in various types of blood samples .
  • Results : The peptides with lower Ki and IC50 values showed relatively slower degradation when incubated with hDPP-IV .

Peptide Biomarker Stabilization in Blood Samples

  • Summary of the Application : Diprotin B’s analog, Diprotin A, has been found to stabilize peptide hormones in human blood specimens . This could be useful in the development of drug and/or biomarker.
  • Methods of Application : The stability of the peptide hormones is tested in various types of blood samples .
  • Results : The peptides with lower Ki and IC50 values showed relatively slower degradation when incubated with hDPP-IV .

Safety And Hazards

Diprotin B is not classified as hazardous goods . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to skin, eyes, and respiratory tract .

Future Directions

Various peptides with inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release, were isolated from synthetic tripeptide mixtures . These results suggested that a peptide might have higher hDPP-IV inhibitory activity because of its higher affinity and stronger resistance to hDPP-IV, which is caused by the introduction of a hydrophobic amino acid at the C-terminal end of its VP or IP sequence .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZRXLFOBFMDM-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920276
Record name N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprotin B

CAS RN

90614-49-6
Record name L-Valyl-L-prolyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90614-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprotin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
H UMEZAWA, T AOYAGI, K OGAWA… - The Journal of …, 1984 - jstage.jst.go.jp
… (free acid form, 100 -j 200 mesh) and 1 N aqueous ammonia, and then concentrated under reduced pressure and lyophilized, yielding 22.7 mg of diprotin A and 64.8 mg of diprotin B. …
Number of citations: 187 www.jstage.jst.go.jp
J Rahfeld, M Schierborn, B Hartrodt, K Neubert… - … et Biophysica Acta (BBA …, 1991 - Elsevier
… In conclusion it is appropriate to refer to diprotin A, diprotin B, as well as to other tripeptides with an analogous structure as substrates for dipeptidyl peptidase IV, An apparent …
Number of citations: 160 www.sciencedirect.com
H Hiramatsu, K Kyono, A Yamamoto… - Acta biochimica et …, 2007 - Wiley Online Library
… In the crystal structure of the hDPPIV-diprotin B complex determined in this study, we found one diprotin B per active site in a dimer. The diprotin B was non-covalently bound to Ser630 …
Number of citations: 7 onlinelibrary.wiley.com
H Hiramatsu, A Yamamoto, K Kyono, Y Higashiyama… - 2004 - degruyter.com
Dipeptidyl peptidase IV (DPPIV) is a serine protease, a member of the prolyl oligopeptidase (POP) family, and has been implicated in several diseases. Therefore, it seems important to …
Number of citations: 75 www.degruyter.com
P Cao, M Moini - Journal of Chromatography A, 1997 - Elsevier
… the hydrolysis products of small peptides, diprotin B, a tripeptide (Val-ProLeu), was analyzed. A solution of the three amino acids in diprotin B was identically treated for comparison. The …
Number of citations: 31 www.sciencedirect.com
Q Zhu, X Chen, J Wu, Y Zhou, Y Qian, M Fang… - … Food Research and …, 2017 - Springer
… VPW and IPR with the same N-terminal and second N-terminal sites as those of diprotin A (IPI) and diprotin B (VPL) achieved relative inhibitory IC 50 value of 6.4 and 6.9 versus IPI. …
Number of citations: 22 link.springer.com
C Sakurada, S Sakurada, T Hayashi… - Biochemical …, 2003 - Elsevier
… The generation of Tyr–Pro and Phe–PheNH 2 was strongly inhibited by the addition of diprotin B, whereas enalapril had little inhibitory effect on the generation of these metabolites (Fig. …
Number of citations: 64 www.sciencedirect.com
P Rigolet, XG Xi, S Rety, JF Chich - The FEBS journal, 2005 - Wiley Online Library
… As revealed by the results of our inhibition tests with diprotin A or diprotin B, we have found cases for which inhibitors are much more adapted to one enzyme (DPP-IV) than to the other …
Number of citations: 22 febs.onlinelibrary.wiley.com
J Piron, D Tourwé - Peptides: The Wave of the Future: Proceedings of the …, 2001 - Springer
Dipeptidylpeptidase IV or DPP-IV belongs to the class of serine proteases and catalyzes the cleavage of dipeptides at the amino terminus of peptides. Natural substrates of DPP-IV are …
Number of citations: 0 link.springer.com
E ENDROCZI - academia.edu
… An amino acids of these peptides are L-form, and the amino acid analysis have revealed that diprotin B is compo'sed of one residue each of valine, proline and leucine, and the diprotin …
Number of citations: 2 www.academia.edu

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